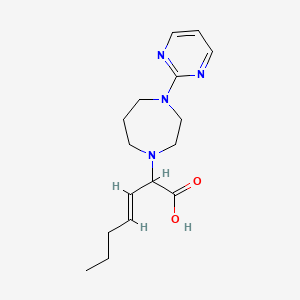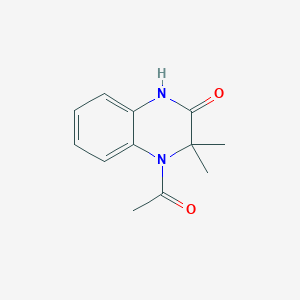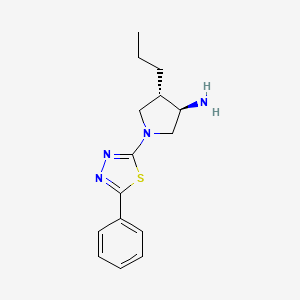![molecular formula C23H22N2O B5687655 3-methyl-2-phenyl-3H-spiro[benzo[h]quinazoline-5,1'-cyclopentan]-4(6H)-one](/img/structure/B5687655.png)
3-methyl-2-phenyl-3H-spiro[benzo[h]quinazoline-5,1'-cyclopentan]-4(6H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-methyl-2-phenyl-3H-spiro[benzo[h]quinazoline-5,1'-cyclopentan]-4(6H)-one, also known as Spirobenzohquinazoline (SBQ), is a heterocyclic compound with potential therapeutic applications. It is a type of spiro compound that has a unique structure and exhibits diverse biological activities. SBQ has been extensively studied for its synthesis method, mechanism of action, and biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of SBQ is complex and involves multiple pathways. It has been found to interact with various targets, including DNA, enzymes, and receptors. SBQ exhibits DNA intercalation and topoisomerase inhibition, which results in DNA damage and cell death. It also inhibits enzymes such as phosphodiesterase and cyclooxygenase, which are involved in various physiological processes. SBQ also interacts with receptors such as serotonin and dopamine receptors, which are involved in the regulation of mood and behavior.
Biochemical and Physiological Effects
SBQ exhibits diverse biochemical and physiological effects, depending on the target and concentration. It has been found to induce DNA damage, inhibit cell proliferation, and induce apoptosis in cancer cells. SBQ also exhibits anti-inflammatory and neuroprotective effects by reducing oxidative stress and inflammation. In addition, SBQ has been shown to modulate the activity of various enzymes and receptors, which are involved in physiological processes such as blood pressure regulation, platelet aggregation, and neurotransmitter release.
Vorteile Und Einschränkungen Für Laborexperimente
SBQ has several advantages for lab experiments, including its unique structure and diverse biological activities. It can be synthesized through various methods, and its purity and yield can be optimized. SBQ exhibits potent anticancer, anti-inflammatory, and neuroprotective activities, which make it a promising candidate for drug development. However, SBQ also has some limitations, including its low solubility in water and potential toxicity at high concentrations. These limitations need to be addressed to fully explore the potential therapeutic applications of SBQ.
Zukünftige Richtungen
There are several future directions for the scientific research application of SBQ. One direction is to explore the potential of SBQ as a drug candidate for cancer, inflammation, and neurological disorders. The development of SBQ derivatives and analogs may also enhance its potency and selectivity. Another direction is to investigate the mechanism of action of SBQ in more detail, including its interaction with various targets and pathways. The potential of SBQ as a diagnostic tool for cancer and neurological disorders also needs to be explored. Overall, the scientific research application of SBQ holds great promise for the development of new therapeutic agents.
Synthesemethoden
SBQ can be synthesized through various methods, including the Pictet-Spengler reaction, Friedlander reaction, and the one-pot three-component reaction. The Pictet-Spengler reaction involves the reaction of tryptamine with an aldehyde or ketone in the presence of an acid catalyst. The Friedlander reaction involves the reaction of aniline with a ketone or aldehyde in the presence of an acid catalyst. The one-pot three-component reaction involves the reaction of an aldehyde, an amine, and a ketone in the presence of a Lewis acid catalyst. These methods have been optimized to achieve high yields and purity of SBQ.
Wissenschaftliche Forschungsanwendungen
SBQ has been studied for its potential therapeutic applications in various fields, including cancer, inflammation, and neurological disorders. It has been found to exhibit anticancer activity by inducing apoptosis and inhibiting cell proliferation in cancer cells. SBQ also exhibits anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. In addition, SBQ has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Eigenschaften
IUPAC Name |
3-methyl-2-phenylspiro[6H-benzo[h]quinazoline-5,1'-cyclopentane]-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O/c1-25-21(16-9-3-2-4-10-16)24-20-18-12-6-5-11-17(18)15-23(13-7-8-14-23)19(20)22(25)26/h2-6,9-12H,7-8,13-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSMNBXYHAORXOY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NC2=C(C1=O)C3(CCCC3)CC4=CC=CC=C42)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-methyl-2-phenyl-3H-spiro[benzo[h]quinazoline-5,1'-cyclopentan]-4(6H)-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![ethyl 4-[5-(2-furylmethyl)-2-thioxo-1,3,5-triazinan-1-yl]benzoate](/img/structure/B5687576.png)
![N-[4-(dimethylamino)phenyl]-2,5-dimethyl-3-furamide](/img/structure/B5687582.png)
![2-[(4-isobutylphenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5687590.png)
![2-{1-benzyl-5-[(1,1-dioxidotetrahydro-3-thienyl)methyl]-1H-1,2,4-triazol-3-yl}pyridine](/img/structure/B5687598.png)


![2-[(3,5-dimethyl-4-isoxazolyl)methyl]-8-[(3-methyl-1H-pyrazol-5-yl)carbonyl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5687632.png)

![N-({[4-(propionylamino)phenyl]amino}carbonothioyl)-2-furamide](/img/structure/B5687648.png)
![3-({4-[(4-chlorophenyl)thio]-3,5-dimethyl-1H-pyrazol-1-yl}carbonyl)pyridine](/img/structure/B5687656.png)
![methyl 4-[(cyclobutylacetyl)amino]benzoate](/img/structure/B5687660.png)
![5-{[2-(3-methoxyphenyl)-1-pyrrolidinyl]carbonyl}-2-(3-pyridinyl)pyrimidine](/img/structure/B5687665.png)
![N-[(3-methyl-5,6,7,8-tetrahydro-2,7-naphthyridin-4-yl)methyl]-2-(1H-pyrazol-1-yl)butanamide dihydrochloride](/img/structure/B5687672.png)